![molecular formula C12H13NO2 B2562064 4-{[(Furan-2-ylmethyl)amino]methyl}phenol CAS No. 478358-10-0](/img/structure/B2562064.png)
4-{[(Furan-2-ylmethyl)amino]methyl}phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-{[(Furan-2-ylmethyl)amino]methyl}phenol” is a unique chemical compound. It has an empirical formula of C12H13NO2 and a molecular weight of 203.24 . This compound is part of a collection of unique chemicals provided by Sigma-Aldrich .
Synthesis Analysis
A novel method for the synthesis of ester and amide derivatives containing furan rings (furfural derivatives) under mild synthetic conditions supported by microwave radiation has been reported . The reactions were carried out in a microwave reactor in the presence of effective coupling reagents .
Molecular Structure Analysis
The molecular structure of “4-{[(Furan-2-ylmethyl)amino]methyl}phenol” consists of a phenol group attached to a furan ring via a methylene bridge and an amine group .
Chemical Reactions Analysis
Furan platform chemicals (FPCs) can be economically synthesized from biomass . The fate of selected FPCs and their potential are shown as an example only, where many more simple or complex chemicals can be obtained .
Physical And Chemical Properties Analysis
The physical and chemical properties of “4-{[(Furan-2-ylmethyl)amino]methyl}phenol” include a molecular weight of 203.24 and an empirical formula of C12H13NO2 .
Aplicaciones Científicas De Investigación
Chlorogenic Acid: A Pharmacological Review
Chlorogenic acid (CGA) is a phenolic compound with various biological and pharmacological effects. It exhibits antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, neuroprotective, anti-obesity, antiviral, and antimicrobial activities. CGA also modulates lipid metabolism and glucose, suggesting potential applications in treating disorders like hepatic steatosis, cardiovascular disease, diabetes, and obesity (Naveed et al., 2018).
Fluorescent Chemosensors Based on Phenolic Derivatives
4-Methyl-2,6-diformylphenol (DFP), a phenolic derivative, has been used to develop chemosensors for detecting various analytes including metal ions and neutral molecules. The high selectivity and sensitivity of DFP-based chemosensors highlight the potential of phenolic compounds in analytical chemistry and environmental monitoring (Roy, 2021).
Bound Phenolics in Foods
Phenolic compounds, including bound phenolics, play a significant role in human health due to their antioxidant properties. Studies on the absorption mechanisms of bound phenolic compounds and their release through food processing provide insights into their nutritional benefits and potential applications in food science (Acosta-Estrada et al., 2014).
p-Coumaric Acid and Its Conjugates
p-Coumaric acid, a phenolic acid, exhibits antioxidant, anti-cancer, antimicrobial, antivirus, anti-inflammatory, and other biological activities. The conjugation of p-Coumaric acid enhances its biological activities, suggesting applications in developing natural food additives and pharmaceuticals (Pei et al., 2016).
Furan Derivatives in Plant Biomass Conversion
Furan derivatives, such as 5-Hydroxymethylfurfural (HMF), are key intermediates in converting plant biomass into valuable chemicals. The review on the synthesis of HMF from plant feedstocks and its applications in producing monomers, polymers, and fuels underscores the importance of furan derivatives in sustainable chemical production (Chernyshev et al., 2017).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-[(furan-2-ylmethylamino)methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c14-11-5-3-10(4-6-11)8-13-9-12-2-1-7-15-12/h1-7,13-14H,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBPCVNXGKWPNRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNCC2=CC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[(Furan-2-ylmethyl)amino]methyl}phenol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzo[d][1,3]dioxol-5-yl(4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone](/img/structure/B2561982.png)
![N-(2-{[(5-oxo-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-3-yl)methyl]sulfanyl}phenyl)-3-(trifluoromethyl)benzenecarboxamide](/img/structure/B2561984.png)
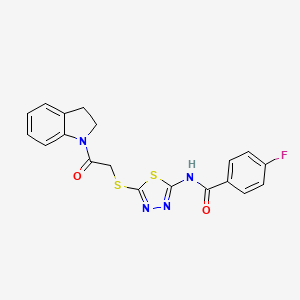
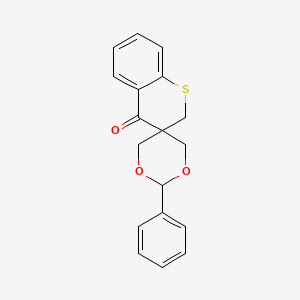

![1-(Furan-2-carbonyl)-4-{6-phenylthieno[2,3-d]pyrimidin-4-yl}piperazine](/img/structure/B2561988.png)
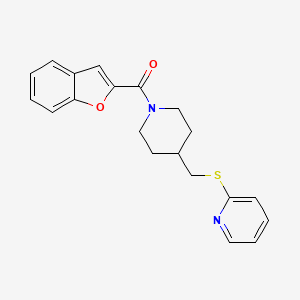
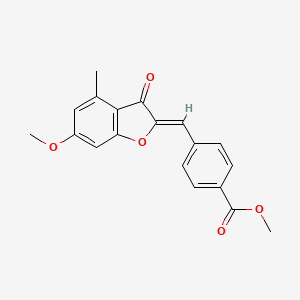
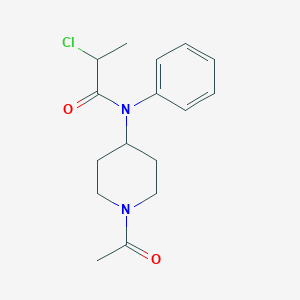
![3,3-Difluoro-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)cyclobutane-1-carboxamide](/img/structure/B2561993.png)
![3-(3-Fluorophenyl)-6-(pyridin-2-ylmethylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2561998.png)

![2-{[5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2562003.png)